![molecular formula C12H16N2O3S B4432210 N-{4-[(methylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B4432210.png)
N-{4-[(methylamino)sulfonyl]phenyl}cyclobutanecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-{4-[(Methylamino)sulfonyl]phenyl}cyclobutanecarboxamide involves various strategies, including cyclization reactions and modifications of existing functional groups. Techniques such as base-induced cyclisation and stereoselective cycloadditions are commonly employed. For instance, base-induced cyclisation has been used to achieve high enantiomeric purity in related sulfone compounds, showcasing the importance of axial chirality in these reactions (Betts et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been characterized using various spectroscopic and analytical techniques, including FT-IR, FT-RAMAN, UV, 1H NMR, and 13C NMR. Advanced methods like density functional theory (DFT) and X-ray crystallography provide insights into the molecular geometry, vibrational wave numbers, and electronic properties (Chandralekha et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives often explore the reactivity of the sulfonyl group and the cyclobutane moiety. Reactions include cycloadditions, where the sulfonyl group plays a crucial role in facilitating the reaction and can be transformed or substituted, indicating a versatile chemistry for these compounds (Ye et al., 2014).
Mechanism of Action
Target of Action
The primary target of N-[4-(methylsulfamoyl)phenyl]cyclobutanecarboxamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known to interact with its target, carbonic anhydrase 2 . The interaction between the compound and its target may result in changes in the enzymatic activity of Carbonic Anhydrase 2, potentially affecting various physiological processes.
Result of Action
Given its target, it may influence processes related to pH regulation and carbon dioxide transport .
properties
IUPAC Name |
N-[4-(methylsulfamoyl)phenyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-13-18(16,17)11-7-5-10(6-8-11)14-12(15)9-3-2-4-9/h5-9,13H,2-4H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZZPLUMZMFSFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



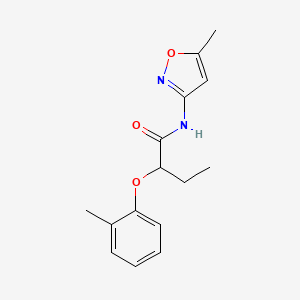
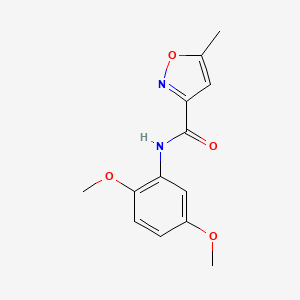
![2-{[(5-chloro-2-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4432139.png)
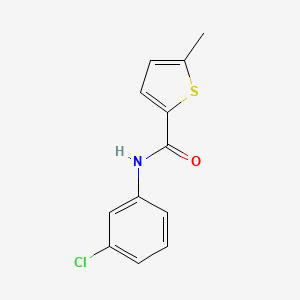
![1-methyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4432158.png)
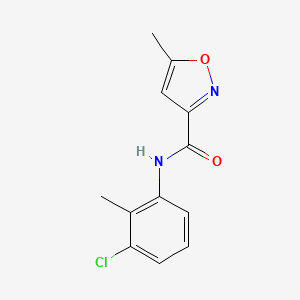
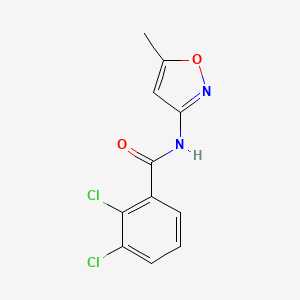

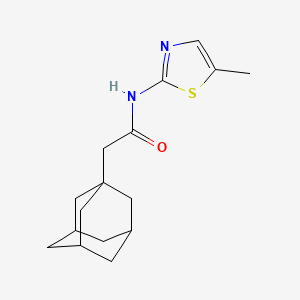
![ethyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4432189.png)
![5-methyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4432198.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4432205.png)
![N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4432218.png)
